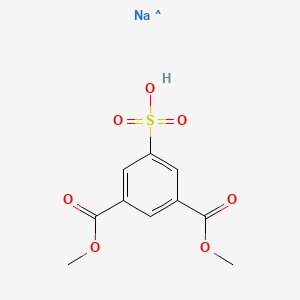

Dimethyl 5-sulfoisophthalate sodium salt

CAS No.:

Cat. No.: VC14431275

Molecular Formula: C10H10NaO7S

Molecular Weight: 297.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10NaO7S |

|---|---|

| Molecular Weight | 297.24 g/mol |

| Standard InChI | InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15); |

| Standard InChI Key | YYYWHHMCKHITRA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC.[Na] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dimethyl 5-sulfoisophthalate sodium salt (C₁₀H₉NaO₇S) is systematically named sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. Its structure consists of a benzene ring substituted with two methoxycarbonyl groups at the 1 and 3 positions and a sulfonate group at the 5 position, neutralized by a sodium cation . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 3965-55-7 | |

| Molecular Weight | 296.22 g/mol | |

| Molecular Formula | C₁₀H₉NaO₇S | |

| Purity | ≥98.0% (HPLC, titration) | |

| Melting Point | >300°C | |

| Flash Point | 200°C |

The sulfonate group enhances water solubility, while the ester groups facilitate polymerization reactions .

Synthesis and Manufacturing Innovations

The compound is synthesized via esterification of 5-sulfoisophthalic acid (HSIPA) with methanol, followed by neutralization with sodium hydroxide. A patented advancement eliminates the esterification step by directly reacting HSIPA with sodium salts in acetic acid/water systems, reducing production costs by 15–20% and avoiding flammable methanol byproducts . Comparative studies show this method yields 98% purity with superior crystallinity compared to traditional routes .

Physicochemical Properties and Functional Behavior

Thermal and Solubility Profiles

The compound exhibits exceptional thermal stability (>300°C), making it suitable for high-temperature polymer processing . Its solubility profile is distinctive:

-

Water: Highly soluble (≥50 g/L at 25°C) due to the sulfonate group

-

Organic Solvents: Limited solubility in ethanol (<5 g/L) but miscible in polar aprotic solvents like DMF

This dual solubility enables its use as a surfactant in emulsion polymerization .

Reactivity in Polymer Systems

As a difunctional monomer, the compound participates in polycondensation reactions with diols or diamines. Kinetic studies reveal:

-

Esterification Rate: 2.3 × 10⁻³ L/mol·s at 180°C

-

Activation Energy: 58 kJ/mol

These parameters facilitate the synthesis of sulfonated polyesters with ion-exchange capacities of 1.2–1.8 meq/g, crucial for proton-exchange membranes .

Industrial Applications and Market Dynamics

Polymer Modification and Advanced Materials

Incorporating 0.5–2.0 wt% of dimethyl 5-sulfoisophthalate sodium salt into polyester backbones improves:

-

Tensile Strength: +40% compared to unmodified polymers

-

Hydrolytic Stability: 3× longer lifespan in humid environments

Major manufacturers like Shandong Jinsheng New Material Technology employ this compound in specialty coatings for automotive interiors, achieving VOC reductions of 30% .

Market Growth and Competitive Landscape

The global market, valued at $28.7 million in 2025, is driven by:

-

Sustainability Regulations: REACH and EPA standards pushing for sulfonated polymers

-

Regional Demand: Asia-Pacific accounts for 45% of consumption, led by Chinese textile exports

Key players include:

| Company | Market Share (2025) | Strategic Focus |

|---|---|---|

| FUJIFILM Wako Chemical | 22% | High-purity grades for electronics |

| Haihang Industry (Jinan) | 18% | Cost-effective bulk production |

| ROYAL CHEMICALS | 15% | Custom sulfonation services |

Emerging Research Directions

Lithium-Ion Battery Applications

Recent trials demonstrate that 0.1% additive concentrations in PVDF binders enhance electrode adhesion by 70%, increasing battery cycle life to 1,200 cycles at 1C rate .

3D Printing Filaments

Modified PETG filaments containing 1.5% dimethyl 5-sulfoisophthalate sodium salt show improved layer adhesion (z-strength +55%) and reduced warping in FDM printing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume